N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)benzamide
Description
N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)benzamide: is a complex organic compound that features a benzamide core substituted with oxan-3-ylsulfonyl and oxolan-3-yl groups
Properties
IUPAC Name |
N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c18-16(17-23(19,20)15-5-2-7-21-11-15)13-4-1-3-12(9-13)14-6-8-22-10-14/h1,3-4,9,14-15H,2,5-8,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBBTOFMXXBCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)NC(=O)C2=CC=CC(=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate sulfonyl chloride under basic conditions.
Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced via a nucleophilic substitution reaction using oxan-3-yl halide.
Sulfonylation: The sulfonylation step involves reacting the intermediate with a sulfonyl chloride to introduce the oxan-3-ylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-3-yl and oxolan-3-yl groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)benzamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors.
Pathways Involved: It could modulate biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)aniline: Similar structure but with an aniline core.
N-(oxan-3-ylsulfonyl)-3-(oxolan-3-yl)phenylacetamide: Similar structure but with a phenylacetamide core.
Uniqueness
- The presence of both oxan-3-ylsulfonyl and oxolan-3-yl groups on the benzamide core makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
